Cas no 863914-13-0 (Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-)

Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-, is a chlorinated aromatic compound featuring a methoxymethoxymethyl functional group at the meta position relative to the chlorine substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The methoxymethoxymethyl group enhances solubility in polar organic solvents, facilitating further functionalization. Its stability under mild conditions allows for selective transformations, while the chlorine atom provides a handle for cross-coupling reactions. This compound is particularly useful in protecting group strategies and as a building block for fine chemicals requiring controlled substitution patterns.
Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- structure
863914-13-0 structure
Product name:Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-
CAS No:863914-13-0
MF:C9H11ClO2
MW:186.635442018509
CID:4253087
PubChem ID:11183069

Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-
    • 1-chloro-3-[(methoxymethoxy)methyl]benzene
    • 863914-13-0
    • 1-chloro-3-(methoxymethoxymethyl)benzene
    • Inchi: InChI=1S/C9H11ClO2/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5H,6-7H2,1H3
    • InChI Key: VYQOJSSUHFOPSZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 186.0447573Da
  • Monoisotopic Mass: 186.0447573Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 18.5Ų

Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A793734-1g
1-Chloro-3-[(methoxymethoxy)methyl]benzene
863914-13-0 95%
1g
$316.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744407-1g
1-Chloro-3-((methoxymethoxy)methyl)benzene
863914-13-0 98%
1g
¥3096.00 2024-04-28

Additional information on Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-

Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- (CAS No. 863914-13-0): A Comprehensive Overview in Modern Chemical Research

The compound Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-, identified by the CAS number 863914-13-0, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in synthesizing advanced chemical entities. The presence of both chloro and methoxymethoxy substituents on the benzene ring imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic pathways.

In recent years, the study of aromatic compounds has seen remarkable advancements, particularly in understanding their role in drug development and material science. The compound Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- stands out as a versatile building block due to its ability to undergo diverse chemical transformations. These transformations are not only crucial for constructing complex molecular architectures but also for developing novel therapeutic agents. The chloro group at the 1-position and the methoxymethoxy group at the 3-position provide strategic handles for further functionalization, enabling chemists to tailor the molecule for specific applications.

One of the most intriguing aspects of Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- is its potential as a precursor in the synthesis of biologically active compounds. The benzene core is a common motif in many pharmaceuticals, and modifications at specific positions can significantly alter biological activity. For instance, studies have shown that compounds with similar structural motifs exhibit properties such as anti-inflammatory and anticancer effects. The unique substitution pattern of Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- suggests that it could be a key intermediate in developing new drugs targeting these diseases.

The methoxymethoxy group is particularly noteworthy as it introduces a degree of steric hindrance and electronic richness that can influence both the reactivity and solubility of the molecule. This feature makes it an attractive candidate for further derivatization, allowing researchers to explore new chemical space. Recent advances in computational chemistry have enabled more precise predictions of how such modifications will affect molecular properties, facilitating the design of experiments with higher success rates.

In addition to its pharmaceutical relevance, Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- has potential applications in materials science. Aromatic compounds are widely used in the development of polymers, dyes, and electronic materials due to their stability and tunable properties. The specific substitution pattern of this compound could lead to novel materials with enhanced performance characteristics. For example, derivatives of this molecule might exhibit improved thermal stability or optical properties, making them suitable for use in high-performance coatings or electronic devices.

The synthesis of Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- involves sophisticated organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps typically include chlorination followed by selective methoxymethoxylation. These reactions require careful optimization to ensure high yields and purity. Advances in catalytic methods have made these transformations more efficient and environmentally friendly, aligning with the growing emphasis on sustainable chemistry practices.

Recent research has also explored the use of this compound in cross-coupling reactions, which are fundamental to constructing complex organic molecules. Cross-coupling reactions allow for the formation of carbon-carbon bonds under mild conditions, making them indispensable tools in drug synthesis. The presence of both chloro and methoxymethoxy groups on Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- makes it an ideal candidate for such transformations, potentially enabling access to a wide range of novel derivatives.

The impact of computational methods on the study of this compound cannot be overstated. Molecular modeling software allows researchers to predict how different substituents will influence molecular geometry and electronic properties. This information is crucial for designing experiments and optimizing synthetic routes. Additionally, machine learning algorithms are being employed to identify patterns in large datasets of chemical reactions, leading to more efficient discovery processes.

In conclusion, Benzene, 1-chloro-3-[(methoxymethoxy)methyl]- (CAS No. 863914-13-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further.

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(CAS:863914-13-0)Benzene, 1-chloro-3-[(methoxymethoxy)methyl]-
A1057160
Purity:99%
Quantity:1g
Price ($):284.0